molecular formula C5H12ClN B1594235 1-Chloro-N,N-dimethyl-2-propylamine CAS No. 53309-35-6

1-Chloro-N,N-dimethyl-2-propylamine

Cat. No.: B1594235
CAS No.: 53309-35-6
M. Wt: 121.61 g/mol
InChI Key: ZMLUHYJUTIZTOJ-UHFFFAOYSA-N
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Description

1-Chloro-N,N-dimethyl-2-propylamine is an organic compound with the molecular formula C5H12ClN. It is a colorless liquid with a strong ammonia-like odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Preparation Methods

1-Chloro-N,N-dimethyl-2-propylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropane with dimethylamine. This reaction typically occurs under basic conditions at room temperature. The product is then purified through distillation .

In industrial settings, the production of this compound often involves large-scale reactors and controlled environments to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize efficiency .

Chemical Reactions Analysis

1-Chloro-N,N-dimethyl-2-propylamine undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions typically yield various substituted amines .

Scientific Research Applications

1-Chloro-N,N-dimethyl-2-propylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-N,N-dimethyl-2-propylamine involves its interaction with various molecular targets. The chlorine atom in the compound makes it highly reactive, allowing it to participate in substitution reactions. These reactions can modify the structure and function of other molecules, leading to various effects .

Comparison with Similar Compounds

1-Chloro-N,N-dimethyl-2-propylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it valuable in various fields of research and industry .

Properties

IUPAC Name

1-chloro-N,N-dimethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN/c1-5(4-6)7(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLUHYJUTIZTOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274855
Record name 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53309-35-6
Record name 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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